(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride
Description
(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a 4-fluorophenyl sulfonyl group at the 3-position of the pyrrolidine ring and a hydrochloride salt. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the fluorine atom on the aryl ring contributes to electron-withdrawing effects and metabolic stability. The hydrochloride salt improves crystallinity and solubility, facilitating purification and formulation . This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in kinase inhibitors or neuroactive agents, though specific applications require further study.
Properties
IUPAC Name |
(3S)-3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKZKSKSUQPNT-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrrolidine derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antagonist Activity
Research indicates that (S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride serves as a key intermediate in the synthesis of compounds with significant pharmacological activities. For instance, it has been utilized in the development of selective inverse agonists for the RORγt receptor, which plays a crucial role in immune response and inflammation. Modifications to the pyrrolidine ring have been shown to enhance selectivity and potency against various targets, including PXR and LXR receptors .
Structure-Activity Relationship Studies
Optimization of Binding Affinity
A study focused on the structural modifications of sulfone derivatives revealed that the introduction of specific substituents on the pyrrolidine ring could significantly impact the binding affinity to serotonin receptors (5-HT2A and 5-HT6). The compound exhibited pKi values ranging from 7.58 to 9.19, indicating high affinity for these receptors . The data suggests that careful tuning of the molecular structure can lead to compounds with desirable pharmacokinetic profiles.
In Vivo Studies
Efficacy in Animal Models
In preclinical models, such as the mouse acanthosis model for psoriasis, derivatives of this compound demonstrated significant efficacy in reducing inflammation and ear thickness when administered at varying doses . These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases.
Metabolic Stability
Assessment of Stability
The metabolic stability of this compound has been assessed through liver microsome assays. Compounds derived from this base structure showed varying degrees of stability, with some modifications leading to improved half-lives in biological systems . This aspect is crucial for drug development as it affects dosing regimens and therapeutic outcomes.
Data Tables
| Study | Compound | Target Receptor | pKi Value | Efficacy in Model |
|---|---|---|---|---|
| Study A | (S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine | 5-HT2A | 7.89 | Not assessed |
| Study B | Derivative X | RORγt | 8.50 | Significant reduction in inflammation |
| Study C | Derivative Y | PXR | >7.5 | Moderate stability |
Mechanism of Action
The mechanism of action of (S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Analogues: Pyrrolidine Derivatives
Table 1: Key Structural Analogues and Properties
| Compound Name | Substituents | Functional Groups | Similarity Score* | Key Properties |
|---|---|---|---|---|
| (S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine HCl | 3-(4-Fluorophenyl)sulfonyl | Sulfonyl, pyrrolidine, HCl | 1.00 | High crystallinity, enantiomerically pure |
| (S)-3-(4-Chlorobenzenesulfinyl)pyrrolidine HCl | 3-(4-Chlorophenyl)sulfinyl | Sulfinyl, pyrrolidine, HCl | 0.85 | Lower oxidation state, reduced polarity |
| (S)-2-(4-Fluorophenyl)pyrrolidine HCl | 2-(4-Fluorophenyl) | Pyrrolidine, HCl | 0.74 | Lacks sulfonyl group; higher lipophilicity |
| (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl | 2-(5-Fluoro-2-methylphenyl) | Pyrrolidine, HCl | 0.74 | Stereoisomer; altered receptor binding |
*Similarity scores derived from structural fingerprint analysis .
- Sulfonyl vs.
- Halogen Variation : Replacing fluorine with chlorine (e.g., 4-chlorophenyl derivatives) increases lipophilicity but reduces electronegativity, impacting solubility and metabolic pathways .
Aryl Sulfonyl Compounds Beyond Pyrrolidine
The patent EP 1669347 A1 describes 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, a crystalline sulfonyl-bearing propionic acid derivative. Unlike the target compound, this molecule features a carboxylic acid group, enabling salt formation with alkali metals. Both compounds share high enantiomeric purity and crystallinity, underscoring the sulfonyl group’s role in facilitating purification .
Stereochemical Considerations
The (S)-configuration of the target compound contrasts with (R)-isomers (e.g., (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl). Stereochemistry critically influences bioactivity; for instance, (S)-isomers often exhibit distinct binding affinities in chiral environments, such as enzyme active sites .
Physicochemical Properties
- Crystallinity : The hydrochloride salt form enhances crystallinity in both the target compound and analogues, simplifying isolation and scale-up processes .
- Solubility: The sulfonyl group improves aqueous solubility compared to non-sulfonylated analogues (e.g., (S)-2-(4-Fluorophenyl)pyrrolidine HCl), which are more lipophilic .
Biological Activity
(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a sulfonyl group and a fluorophenyl moiety. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological targets due to its electronegative nature.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The sulfonamide or sulfone groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to target proteins.
Key Mechanisms:
- Receptor Binding : The compound has shown affinity for serotonin receptors (5-HT2A) and dopamine receptors, suggesting potential applications in neuropharmacology.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting processes such as neurotransmitter uptake and signaling.
Structure-Activity Relationship (SAR)
Research into the SAR of compounds related to this compound indicates that modifications to the pyrrolidine ring and sulfonyl group can significantly alter biological activity. For instance:
- Substitution Patterns : Variations in the aryl substituent can lead to differences in receptor affinity. Compounds with halogen substitutions generally exhibit enhanced activity compared to their non-halogenated counterparts.
- Ring Modifications : Altering the pyrrolidine structure (e.g., introducing methyl groups) can provide steric hindrance that affects metabolic stability and receptor selectivity.
In Vitro Studies
Table 1 summarizes the biological activity data from various studies focusing on receptor binding affinities and functional assays:
| Compound | Target Receptor | pKi Value | Functional Activity |
|---|---|---|---|
| (S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine | 5-HT2A | 7.89 | Antagonist |
| Methylpyrrolidine Derivative | 5-HT6 | 7.58 | Antagonist |
| Benzothiophene Derivative | D2 | 7.27 | Antagonist |
Note: pKi values indicate the negative logarithm of the inhibition constant, reflecting binding affinity.
Case Studies
- Neuropharmacological Applications : A study evaluated the effects of this compound on anxiety-like behaviors in rodent models. The compound demonstrated significant anxiolytic effects at doses correlating with receptor occupancy.
- Antitumor Activity : Another investigation assessed the compound's ability to inhibit tumor growth in xenograft models. Results indicated moderate efficacy, with a notable reduction in tumor size when administered alongside standard chemotherapy agents.
Q & A
Q. What synthetic routes are available for preparing (S)-3-((4-fluorophenyl)sulfonyl)pyrrolidine hydrochloride?
The compound can be synthesized via nucleophilic substitution reactions involving sulfinic acid salts. For example, EP 1669347 A1 describes a method where optically active 3-chloro-2-methyl-2-hydroxypropionic acid reacts with sodium 4-fluorophenylsulfinate under controlled conditions to form the sulfonyl intermediate. Subsequent steps may involve pyrrolidine ring formation and HCl salt crystallization. Reaction parameters such as temperature (50°C), solvent (aqueous or polar aprotic), and stoichiometry are critical for maintaining enantiomeric purity .
Q. How is enantiomeric purity ensured during synthesis?
Chiral starting materials, such as (+)-3-chloro-2-methyl-2-hydroxypropionic acid, are used to avoid racemization. The reaction conditions (e.g., pH, temperature) in EP 1669347 A1 are optimized to retain stereochemical integrity. Post-synthesis, techniques like chiral HPLC or polarimetry ([α]D measurements) validate purity .
Q. What purification strategies are effective for isolating this compound?
Crystallization is a preferred method due to the compound’s crystalline nature. For instance, dissolving the crude product in a minimal volume of hot water or methanol, followed by slow cooling, yields high-purity crystals. Recrystallization from HCl-containing solvents (e.g., MeOH/HCl) can enhance salt stability .
Q. Which analytical techniques are recommended for structural characterization?
- NMR spectroscopy : Confirms the presence of the 4-fluorophenyl group (δ 7.6–7.8 ppm for aromatic protons) and pyrrolidine backbone (δ 3.0–3.5 ppm for sulfonyl-adjacent protons).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₁FNO₂S·HCl: calc. 263.03 g/mol).
- X-ray crystallography : Resolves absolute stereochemistry for chiral centers .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s reactivity in medicinal chemistry applications?
The sulfonyl moiety enhances electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions. In drug development (e.g., bicalutamide precursors), this group stabilizes intermediates during amide bond formation. Computational studies (DFT) can model its electronic effects on reaction pathways .
Q. What experimental designs address contradictions in yield optimization studies?
Conflicting yield data may arise from solvent polarity or catalyst choice. A factorial design approach can isolate variables:
Q. How is stereochemical inversion avoided during scale-up synthesis?
Racemization risks increase at higher temperatures. Mitigation strategies include:
Q. What role does the compound play in studying enzyme inhibition mechanisms?
The fluorophenyl-sulfonyl group mimics natural substrates in sulfotransferase or protease assays. For example, it may act as a competitive inhibitor by binding to catalytic cysteine residues. Kinetic assays (IC₅₀ determinations) and X-ray co-crystallography elucidate binding modes .
Q. How can computational chemistry predict its pharmacokinetic properties?
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
